![molecular formula C8H12N2O B062203 (4-Methoxy-2-methylphenyl)hydrazine CAS No. 170143-40-5](/img/structure/B62203.png)
(4-Methoxy-2-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related hydrazine derivatives often involves reactions with various substrates to form compounds with potential biological activities. For instance, coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides have been synthesized, highlighting the versatility of methoxyphenyl-hydrazine derivatives in forming complex structures with metal ions (Gulea et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing the (4-methoxy-2-methylphenyl)hydrazine moiety can be complex, with studies revealing the detailed crystallography of such compounds. For example, the crystal structure of a new aromatic hydrazone derived from methoxyphenyl ethanone has been characterized, demonstrating the intricate arrangements possible with this functional group (Tian Xiao-xue, 2011).
Chemical Reactions and Properties
Reactions involving this compound derivatives can lead to a variety of novel compounds. These reactions are pivotal in synthesizing heterocyclic compounds, which have significant biological activities. For example, reactions with carbonyl compounds have yielded 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing the reactivity of this functional group in synthesizing complex molecules (Shandala et al., 1984).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are determined by the molecular structure and functional groups present in the compound. While specific studies focusing on the physical properties of this compound were not identified, it is known that such properties are essential for the practical use of chemical compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are key factors that determine the applications of this compound derivatives. Their ability to undergo various chemical reactions makes them valuable in synthetic chemistry and materials science. The synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, exemplifies the potential of hydrazine derivatives in specialized applications (Badgujar et al., 2009).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Conversion to Pyridazinones, Pyrrolones, and Pyrazolones: Derivatives of (4-Methoxy-2-methylphenyl)hydrazine have been synthesized and used as precursors for a variety of heterocyclic compounds, including pyridazinones, N-amino-pyrolones, and pyrazol-ones through cyclization reactions. This illustrates the compound's utility in creating pharmacologically relevant structures (Soliman et al., 2022).
Synthesis of Fluorescent Probes
- Development of Fluorescent Probes for Hydrazine Detection: A turn-on fluorescent probe based on ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction has been developed for the detection of hydrazine, showcasing the compound's role in environmental and biological monitoring. This probe offers high selectivity and sensitivity, with practical applications in real-time paper strip assays, vapor tests, soil analysis, and water assay (Jung et al., 2019).
Air Monitoring and Environmental Applications
- Air Monitoring of Aldehydes: Derivatives of this compound have been synthesized for the determination of aldehydes in air samples, demonstrating its applicability in environmental monitoring. These compounds offer superior detection limits compared to established reagents, highlighting their potential in enhancing air quality assessments (Kempter et al., 2002).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Novel Schiff bases containing (4-Methoxyphenyl) derivatives have shown promising antimicrobial activities. This indicates the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Bharti et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazines, in general, are known to interact with various biological molecules due to their reactive nature .
Mode of Action
Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with normal metabolic processes involving aldehydes and ketones .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 18866 , which may influence its absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones could potentially alter the function of proteins and other biomolecules that contain aldehyde or ketone groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of (4-Methoxy-2-methylphenyl)hydrazine. For instance, the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that hydrazines can react with carbonyl compounds to form hydrazones , which suggests that (4-Methoxy-2-methylphenyl)hydrazine may interact with enzymes, proteins, and other biomolecules that contain carbonyl groups.
Molecular Mechanism
It is known that hydrazines can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTUZVAQYOUQDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395659 |
Source
|
Record name | (4-methoxy-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170143-40-5 |
Source
|
Record name | (4-methoxy-2-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.